molecular formula C19H21FN6OS B2670592 2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941896-88-4

2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2670592
CAS No.: 941896-88-4
M. Wt: 400.48
InChI Key: XIXQITYLHYYDHP-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic organic compound known for its unique structure and versatile reactivity. This compound features a benzamide core modified with various functional groups, including a fluorine atom, a pyrrolidine ring, and a pyrazolo[3,4-d]pyrimidine moiety, making it an intriguing molecule for chemical research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: : The pyrazolo[3,4-d]pyrimidine core can be synthesized via the cyclization of suitable pyrazole and pyrimidine precursors under basic or acidic conditions.

  • Introduction of the Pyrrolidine Group: : This step involves nucleophilic substitution reactions where a suitable pyrrolidine derivative is introduced.

  • Fluorination: : The incorporation of the fluorine atom can be achieved using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or selectfluor.

  • Coupling with Benzamide: : The final step involves coupling the synthesized intermediate with benzamide using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

In industrial settings, large-scale production of this compound follows similar steps but with optimizations for yield, purity, and cost-effectiveness. Key factors include the selection of scalable reaction conditions and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: : Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the fluorine site or other reactive positions.

Common Reagents and Conditions

  • Oxidizing Agents: : m-Chloroperbenzoic acid, hydrogen peroxide.

  • Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride.

  • Substitution Reagents: : N-Fluorobenzenesulfonimide (NFSI), organometallic reagents.

Major Products

Major products formed from these reactions depend on the specific functional groups involved. For example:

  • Oxidation: : Methylsulfoxide or methylsulfone derivatives.

  • Reduction: : Amine derivatives from nitro reduction.

  • Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms due to its diverse functional groups.

Biology

In biological research, 2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is used as a probe to study enzyme interactions and cellular pathways.

Medicine

Pharmaceutical research explores this compound's potential as a therapeutic agent, investigating its activity against specific targets like protein kinases and its efficacy in treating diseases.

Industry

In industrial applications, it might be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects. Key pathways involved might include signaling cascades critical for cellular function and proliferation.

Comparison with Similar Compounds

Unique Features

What sets 2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide apart is its combination of a fluorine atom, a pyrazolo[3,4-d]pyrimidine core, and a pyrrolidine group, providing distinct chemical and biological properties.

Similar Compounds

  • 2-fluoro-N-(2-(6-(methylthio)-4-(pyridin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 2-chloro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

These related compounds share similar core structures but differ in certain substituents, which can lead to variations in their reactivity and biological activity.

That wraps up our detailed dive into the world of this compound. What's next on our agenda?

Properties

IUPAC Name

2-fluoro-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6OS/c1-28-19-23-16(25-9-4-5-10-25)14-12-22-26(17(14)24-19)11-8-21-18(27)13-6-2-3-7-15(13)20/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXQITYLHYYDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3F)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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